Superior In Vitro Potency in HEK-Blue hTLR8 Reporter Assay vs. Motolimod
TLR8 agonist 5 (DN052) demonstrates significantly greater potency than the clinical-stage TLR8 agonist motolimod (VTX-2337) in the HEK-Blue hTLR8 reporter assay. DN052 achieves an EC50 of 6.7 nM, compared to 108.7 nM for motolimod, representing an approximately 16.2-fold increase in potency . This assay utilizes HEK293 cells stably transfected with human TLR8 and an NF-κB-inducible SEAP reporter gene, providing a standardized measure of TLR8-specific activation.
| Evidence Dimension | TLR8 activation potency (EC50) |
|---|---|
| Target Compound Data | 6.7 nM |
| Comparator Or Baseline | Motolimod (VTX-2337): 108.7 nM |
| Quantified Difference | 16.2-fold lower EC50 (greater potency) |
| Conditions | HEK-Blue hTLR8 reporter cell line |
Why This Matters
This 16-fold potency advantage means that lower compound concentrations are required to achieve equivalent TLR8 activation, reducing potential off-target effects and compound consumption in experimental workflows.
